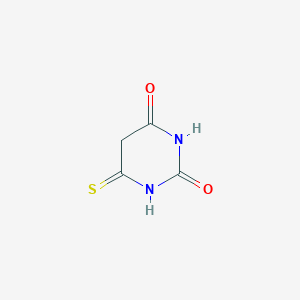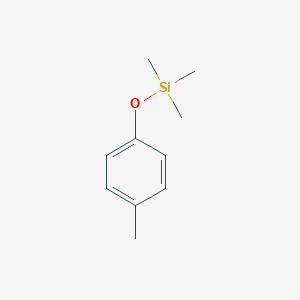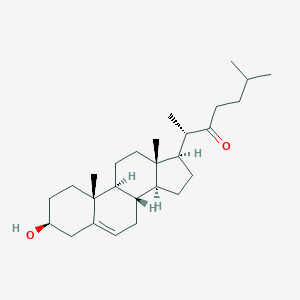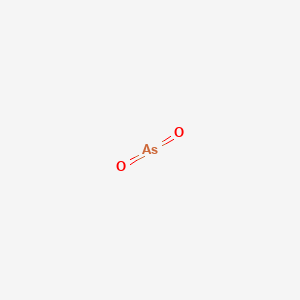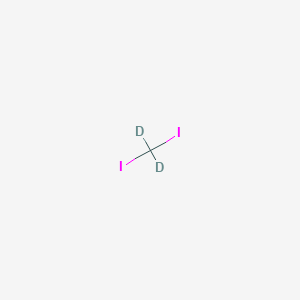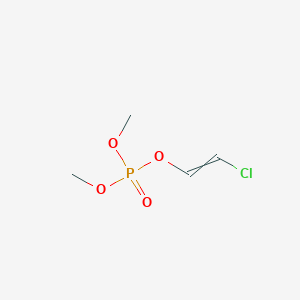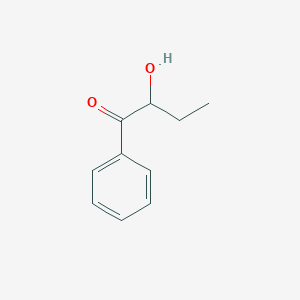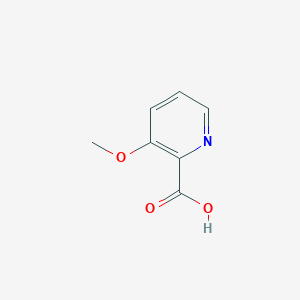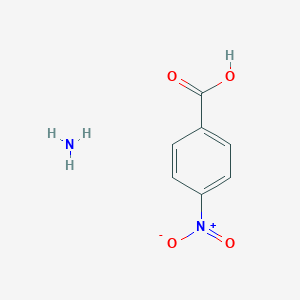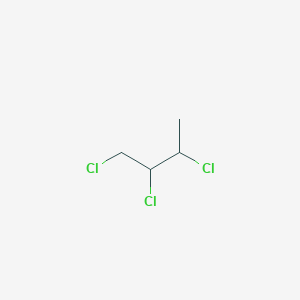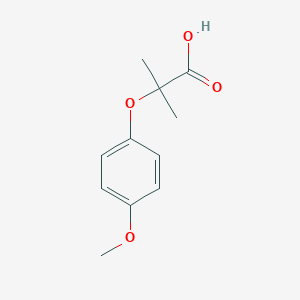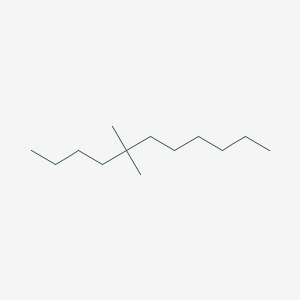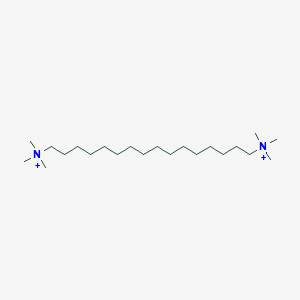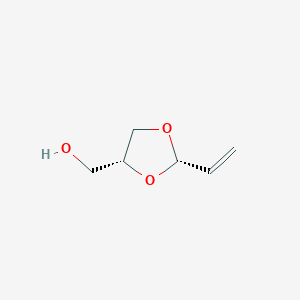
cis-2-Vinyl-1,3-dioxolane-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-Vinyl-1,3-dioxolane-4-methanol: is an organic compound with the molecular formula C6H10O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its vinyl group and hydroxymethyl substituent, which impart unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Acetalization of Aldehydes: One common method involves the acetalization of aldehydes with ethylene glycol under acidic conditions to form the dioxolane ring. The vinyl group can be introduced via subsequent reactions.
Ketalization of Ketones: Similarly, ketones can undergo ketalization with ethylene glycol to form the dioxolane ring. The hydroxymethyl group can be introduced through further functionalization.
Industrial Production Methods: Industrial production typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired stereochemistry and yield. Catalysts and solvents are often employed to optimize the reaction efficiency and selectivity.
化学反应分析
Types of Reactions:
Oxidation: cis-2-Vinyl-1,3-dioxolane-4-methanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often under basic or neutral conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives with different substituents replacing the hydroxymethyl group.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: cis-2-Vinyl-1,3-dioxolane-4-methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of biologically active molecules, including potential drug candidates.
Industry:
Polymer Chemistry: It is used in the production of specialized polymers and resins, where its reactivity and functional groups contribute to the material properties.
作用机制
The mechanism of action of cis-2-Vinyl-1,3-dioxolane-4-methanol depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the vinyl group and the hydroxymethyl substituent, which can participate in various transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound and their interactions with other molecules.
相似化合物的比较
1,3-Dioxolane: A simpler analog without the vinyl and hydroxymethyl groups.
4-Vinyl-1,3-dioxolan-2-one: A related compound with a cyclic carbonate structure.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness: cis-2-Vinyl-1,3-dioxolane-4-methanol is unique due to its combination of a vinyl group and a hydroxymethyl substituent on the dioxolane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
[(2S,4R)-2-ethenyl-1,3-dioxolan-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-6-8-4-5(3-7)9-6/h2,5-7H,1,3-4H2/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAUXGPDSZGZAJ-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1OCC(O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1OC[C@H](O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-26-8 |
Source


|
| Record name | 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16081-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2-vinyl-1,3-dioxolane-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
